(S)-2-Amino-N1-benzhydrylpentanediamide
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Overview
Description
(S)-2-Amino-N1-benzhydrylpentanediamide is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group and a benzhydryl moiety attached to a pentanediamide backbone. The stereochemistry of the compound, indicated by the (S) configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N1-benzhydrylpentanediamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzhydrylamine and a suitable pentanediamide precursor.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries to ensure the desired (S) configuration.
Coupling Reaction: The amino group is introduced through a coupling reaction, where the benzhydrylamine is reacted with the pentanediamide precursor under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N1-benzhydrylpentanediamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can undergo reduction reactions to modify the benzhydryl moiety or the pentanediamide backbone.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce modified benzhydryl or pentanediamide structures.
Scientific Research Applications
(S)-2-Amino-N1-benzhydrylpentanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N1-benzhydrylpentanediamide involves its interaction with specific molecular targets and pathways. The compound’s amino group and benzhydryl moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N1-benzhydrylpentanediamide: The enantiomer of the compound with the ® configuration.
N-Benzhydrylpentanediamide: A similar compound lacking the amino group.
2-Amino-N1-benzhydrylpentanediamide: A compound with a different stereochemistry.
Uniqueness
(S)-2-Amino-N1-benzhydrylpentanediamide is unique due to its specific (S) configuration, which imparts distinct biological activity and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-benzhydrylpentanediamide |
InChI |
InChI=1S/C18H21N3O2/c19-15(11-12-16(20)22)18(23)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12,19H2,(H2,20,22)(H,21,23)/t15-/m0/s1 |
InChI Key |
BQBUVEXWJDODTL-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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